molecular formula C24H29N3O4 B11050931 3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11050931
M. Wt: 423.5 g/mol
InChI Key: RAVROXPFZZFPRP-UHFFFAOYSA-N
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Description

3-[4-(4-ETHOXYANILINO)PIPERIDINO]-1-(3-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an ethoxyaniline group, a piperidine ring, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-ETHOXYANILINO)PIPERIDINO]-1-(3-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. Common synthetic routes may include:

    Step 1: Preparation of 4-ethoxyaniline through the ethylation of aniline.

    Step 2: Synthesis of the piperidine ring via cyclization reactions.

    Step 3: Formation of the methoxyphenyl group through methoxylation of phenol.

    Step 4: Coupling of these components under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-ETHOXYANILINO)PIPERIDINO]-1-(3-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-ETHOXYANILINO)PIPERIDINO]-1-(3-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with a cyclohexane ring and ester groups.

    Benzylamine: An organic compound with a benzyl group attached to an amine.

Uniqueness

3-[4-(4-ETHOXYANILINO)PIPERIDINO]-1-(3-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

3-[4-(4-ethoxyanilino)piperidin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H29N3O4/c1-3-31-20-9-7-17(8-10-20)25-18-11-13-26(14-12-18)22-16-23(28)27(24(22)29)19-5-4-6-21(15-19)30-2/h4-10,15,18,22,25H,3,11-14,16H2,1-2H3

InChI Key

RAVROXPFZZFPRP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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